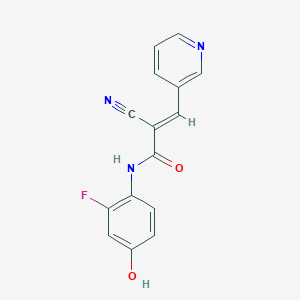
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H10FN3O2 and its molecular weight is 283.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of cyanoacrylamides and is characterized by its unique structural features, which contribute to its biological efficacy.
Chemical Structure and Properties
The compound's IUPAC name is (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide. Its molecular formula is C16H14FN2O2, and it possesses a molar mass of approximately 282.30 g/mol. The presence of a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyridine moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN2O2 |
| Molar Mass | 282.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Toxicity | Not extensively studied |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may function as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Potential Targets:
- Kinases : Inhibition may lead to altered signaling pathways associated with cancer cell proliferation.
- Receptors : Interaction with specific receptors could modulate physiological responses.
Biological Activity Studies
Research on the biological activities of this compound has revealed several promising findings:
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.
- IC50 Values : Studies report IC50 values in the micromolar range, indicating effective potency against these cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for cancer progression. For instance, it demonstrated inhibitory effects on certain proteases involved in tumor metastasis.
- Anti-inflammatory Properties : Research suggests that the compound may possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
-
Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- Findings : The compound induced apoptosis through the intrinsic pathway, suggesting potential use in targeted cancer therapies.
-
Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, cytokines associated with inflammatory responses.
- : This indicates potential therapeutic applications in treating chronic inflammatory conditions.
属性
IUPAC Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-13-7-12(20)3-4-14(13)19-15(21)11(8-17)6-10-2-1-5-18-9-10/h1-7,9,20H,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTROKAYXBYUXTA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














